3-chloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl4N3O3. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a nitro group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-nitroaniline and a thiocarbonyl reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Chlorine Atoms: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide
- 3-chloro-N-(2,2,2-trichloro-1-{[(3-toluidinocarbothioyl]amino}ethyl)benzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H12Cl4N4O3S |
---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl4N4O3S/c17-10-3-1-2-9(8-10)13(25)22-14(16(18,19)20)23-15(28)21-11-4-6-12(7-5-11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28) |
InChI Key |
BOQFPQRKALDOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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